6-(3-Acetylaminophenyl)-2-formylphenol
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Overview
Description
6-(3-Acetylaminophenyl)-2-formylphenol is an organic compound characterized by the presence of both acetylamino and formyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Acetylaminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by formylation. The reaction conditions often require the use of acetic anhydride and formic acid under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Acetylaminophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-(3-Acetylaminophenyl)-2-carboxyphenol.
Reduction: 6-(3-Acetylaminophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenolic derivatives depending on the reagent used.
Scientific Research Applications
6-(3-Acetylaminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Acetylaminophenyl)-2-formylphenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 6-(3-Aminophenyl)-2-formylphenol
- 6-(3-Acetylaminophenyl)-2-hydroxyphenol
- 6-(3-Acetylaminophenyl)-2-carboxyphenol
Comparison: 6-(3-Acetylaminophenyl)-2-formylphenol is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-13-6-2-4-11(8-13)14-7-3-5-12(9-17)15(14)19/h2-9,19H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMYCNGHWWZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685222 |
Source
|
Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-23-6 |
Source
|
Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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